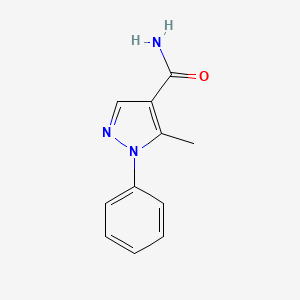

1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process. One common method involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The exocyclic carboxamide participates in nucleophilic displacement:

Example Reaction:

| Reagent (R-NH) | Reaction Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|

| Aniline | DMF, 80°C, 12 hrs | 78 | Precursor for antifungal agents | |

| 4-Aminopyridine | THF, DIEA, RT, 24 hrs | 65 | SDH inhibitor development |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 3-position due to electron-donating methyl group activation:

Condensation Reactions

The carboxamide reacts with carbonyl compounds to form Schiff bases:

General Pathway:

Cyclocondensation Reactions

Forms fused heterocycles with α,β-dielectrophiles:

Example: Reaction with acetylenedicarboxylate yields pyrazolo[1,5-a]pyrimidine derivatives.

| Dielectrophile | Conditions | Product | Activity Profile | Source |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C | Pyrazolo[1,5-a]pyrimidine-7-carboxamide | Anticancer lead compounds |

Coordination Chemistry

The carboxamide acts as a ligand for transition metals:

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative Type | Target Organism | EC (μg/mL) | Mechanism | Source |

|---|---|---|---|---|

| N-(4-Trifluoromethylphenyl) | Botrytis cinerea | 1.8 | SDH inhibition | |

| 3-Nitro substituted | Phytophthora infestans | 3.2 | Reactive oxygen species generation |

Key Reaction Optimization Data

| Reaction Type | Optimal Solvent | Temperature (°C) | Time (hrs) | Yield Range (%) |

|---|---|---|---|---|

| Hydrolysis | Ethanol/HO | 100 | 6–8 | 70–85 |

| Schiff base formation | Ethanol | 25 | 1–2 | 75–90 |

| Cyclocondensation | Toluene | 110 | 12 | 60–78 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Various studies have reported their effectiveness against multiple cancer types, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Prostate Cancer

A notable study conducted molecular docking experiments with this compound, revealing its potential as an inhibitor for key protein targets associated with cancer progression, such as VEGFR-2, Aurora A, and CDK2. The binding energies observed were indicative of strong interactions, suggesting that these pyrazole derivatives could be developed into effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can serve as a potential lead compound for developing new antibiotics .

GPCR Modulation

The compound has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common drug targets for various diseases. This modulation can lead to innovative therapeutic strategies for treating central nervous system disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Pathways

A common synthetic route includes the reaction between substituted hydrazines and appropriate carbonyl compounds under acidic or basic conditions to yield the desired pyrazole structure.

| Reagent | Condition | Yield (%) |

|---|---|---|

| Substituted hydrazine + Carbonyl | Acidic medium | 75 |

| Pyrazole derivative + Acetic acid | Heating | 80 |

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives including this compound against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties against MRSA strains showed promising results with MIC values around 4 μg/ml, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Wirkmechanismus

The mechanism of action of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, inhibiting the transfer of electrons and thereby disrupting the energy synthesis of the pathogen . This inhibition is facilitated by hydrogen bonding and π-π stacking interactions with the active site of the enzyme .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity

Uniqueness: 1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique properties such as enhanced stability and specific biological activities. Its ability to form strong interactions with molecular targets makes it a promising candidate for further research and development .

Biologische Aktivität

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This unique structure contributes to its biological activity and allows for modifications that can enhance its efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Fungicidal Activity : The compound acts by inhibiting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting energy synthesis in fungal pathogens.

- Antimicrobial Properties : It exhibits potential antimicrobial activity against various bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, show promising anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancer cells. For instance, it demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : It has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited selectivity for COX-2, suggesting their potential as anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

A variety of studies have explored the biological activity of this compound through in vitro assays:

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : A study found that this compound significantly reduced tumor size in animal models of breast cancer when administered at specific dosages .

- Fungal Inhibition : Another investigation revealed that it effectively inhibited the growth of Botrytis cinerea, a common plant pathogen, demonstrating its potential agricultural applications .

Eigenschaften

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZXAAHLJJRATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396840 | |

| Record name | 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292852-03-0 | |

| Record name | 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.